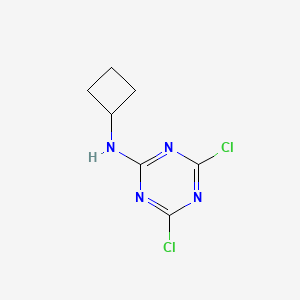

4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine

Description

4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₇H₈Cl₂N₄. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Properties

Molecular Formula |

C7H8Cl2N4 |

|---|---|

Molecular Weight |

219.07 g/mol |

IUPAC Name |

4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H8Cl2N4/c8-5-11-6(9)13-7(12-5)10-4-2-1-3-4/h4H,1-3H2,(H,10,11,12,13) |

InChI Key |

FOHMICLOGACUFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine typically involves the reaction of aminotriazine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetone at low temperatures (0–5°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is a common reaction where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or amines in solvents such as acetone or dioxane at moderate temperatures (50–80°C).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Major Products Formed

Scientific Research Applications

4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial for its antimicrobial and antifungal effects, as it disrupts essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichloro-6-isopropylamino-1,3,5-triazine

- 4,6-Dichloro-1,3,5-triazine-2-amine

- 4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

Uniqueness

4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other triazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .

Biological Activity

4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C7H8Cl2N4

- Molecular Weight : 219.07 g/mol

- CAS Number : 1343592-24-4

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that compounds with a triazine core can inhibit key enzymes involved in cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases : Similar triazine derivatives have shown inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in regulating cellular growth and metabolism .

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that triazine compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have been reported to have IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Biological Activity Studies

Table 1 summarizes the biological activities reported for this compound and related compounds.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | TBD | Cytotoxicity |

| MCF-7 (Breast Cancer) | TBD | Cytotoxicity | |

| HeLa (Cervical Cancer) | TBD | Cytotoxicity | |

| Related Derivative | Various Cancer Lines | 0.20 - 16.32 | Antitumor activity |

Note: TBD indicates that specific IC50 values for this compound were not explicitly provided in the available literature.

Case Studies

Several studies have explored the biological implications of triazine derivatives:

- Anticancer Activity : A study highlighted the selective inhibition of PI3Kα/mTOR pathways by triazine derivatives with significant cytotoxicity against multiple cancer cell lines. The compound's ability to suppress AKT phosphorylation was noted as a critical factor in its anticancer efficacy .

- Antimicrobial Properties : Research into related triazine compounds has indicated potential antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-function relationship revealed that modifications could enhance antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.